molecular formula C8H6FNO B1339210 2-Bromo-5-sulfamoylbenzoic acid CAS No. 22361-61-1

2-Bromo-5-sulfamoylbenzoic acid

Cat. No. B1339210
CAS RN: 22361-61-1
M. Wt: 151.14 g/mol
InChI Key: QAYDDGNSGGDTDG-UHFFFAOYSA-N
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Description

2-Bromo-5-sulfamoylbenzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential pharmacological properties. While the provided papers do not directly discuss 2-bromo-5-sulfamoylbenzoic acid, they do provide insights into similar compounds which can help infer the properties and activities of the compound . For instance, alkyl esters of 4-bromo-2-sulfamoylbenzoic acid have been studied for their anticonvulsant activities, suggesting that bromo and sulfamoyl substitutions on the benzoic acid ring can contribute to significant biological activity .

Synthesis Analysis

The synthesis of related compounds, such as the alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, involves the alcohlysis reaction where hydrogen chloride is passed into a refluxing solution of 6-bromo- or 6-chlorosaccharin in the appropriate alcohol . This method could potentially be adapted for the synthesis of 2-bromo-5-sulfamoylbenzoic acid by modifying the starting materials and reaction conditions to suit the different positions of the bromo and sulfamoyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-bromo-5-sulfamoylbenzoic acid has been analyzed through single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal and the types of interactions, such as hydrogen bonding, that occur between molecules . These analyses are crucial for understanding how structural variations, like the position of the bromo substituent, can affect the overall molecular recognition and supramolecular assembly of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by substituents on the aromatic ring. For example, the presence of a bromo group can facilitate further chemical transformations, such as cross-coupling reactions. The sulfamoyl group, being a good leaving group, can also participate in substitution reactions. The synthesis of 2-sulfamoylmethylbenzoxazole derivatives from 2-bromomethylbenzoxazole involves reactions with sodium bisulfite, followed by chlorination and amination, indicating that the bromo and sulfamoyl groups are reactive centers for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-sulfamoylbenzoic acid can be inferred from related compounds. The presence of the bromo and sulfamoyl groups is likely to influence the compound's solubility, melting point, and acidity. The electronic effects of these substituents may also affect the compound's pharmacological properties, such as anticonvulsant activity, as seen in the alkyl esters of 4-bromo-2-sulfamoylbenzoic acid . Additionally, the molecular recognition studies of bromo derivatives of benzoic acid with N-donor compounds suggest that these compounds can form elegant and simple supramolecular architectures with potential applications in material science and drug design .

Scientific Research Applications

Bromophenol Derivatives from Rhodomela confervoides

  • Natural Product Isolation : Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides identified several compounds with potential biological activities. These studies primarily focus on the structural elucidation of new compounds, contributing to the field of natural products chemistry and potentially leading to applications in drug discovery and development. However, the compounds in this study were found inactive against several human cancer cell lines and microorganisms, highlighting the importance of screening natural compounds for bioactivity (Zhao et al., 2004).

Novel Sulfamoylbenzoates as Antifungal Agents

  • Antifungal Applications : Novel polyfunctional arenesulfonamides derived from 3-amino-5-bromobenzoic acid have shown significant cytotoxic activity against Malassezia furfur, suggesting their potential as lead compounds for developing new treatments for skin diseases caused by this fungus, particularly seborrheic dermatitis (Trifonov et al., 2020).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Compounds with sulfamoylbenzoic acid structures have been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating potential applications in protecting metal structures against corrosion. Such studies contribute to materials science by developing more effective and environmentally friendly corrosion inhibitors (Sappani & Karthikeyan, 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYWDDLBAANSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-sulfamoylbenzoic acid

CAS RN

22361-61-1
Record name 5-(Aminosulfonyl)-2-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22361-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-sulfamoylbenzoic acid
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